molecular formula C28H30N4O5S B14598768 N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide CAS No. 61068-10-8

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide

Cat. No.: B14598768
CAS No.: 61068-10-8
M. Wt: 534.6 g/mol
InChI Key: YBPOTRJVEJSFCR-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide is a complex organic compound that features a methanesulfonyl group, a nitroacridine moiety, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide typically involves multiple steps:

    Formation of the Nitroacridine Moiety: The nitroacridine component can be synthesized through nitration of acridine, followed by purification.

    Attachment of the Phenyl Group: The nitroacridine is then reacted with a phenylamine derivative under conditions that promote nucleophilic substitution.

    Introduction of the Methanesulfonyl Group: The phenylamine derivative is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl group.

    Formation of the Octanamide Chain: Finally, the compound is reacted with octanoyl chloride to introduce the octanamide chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitroacridine moiety enhances its potential as a DNA intercalator, while the methanesulfonyl and octanamide groups provide additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

61068-10-8

Molecular Formula

C28H30N4O5S

Molecular Weight

534.6 g/mol

IUPAC Name

N-methylsulfonyl-N-[4-[(3-nitroacridin-9-yl)amino]phenyl]octanamide

InChI

InChI=1S/C28H30N4O5S/c1-3-4-5-6-7-12-27(33)31(38(2,36)37)21-15-13-20(14-16-21)29-28-23-10-8-9-11-25(23)30-26-19-22(32(34)35)17-18-24(26)28/h8-11,13-19H,3-7,12H2,1-2H3,(H,29,30)

InChI Key

YBPOTRJVEJSFCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)N(C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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